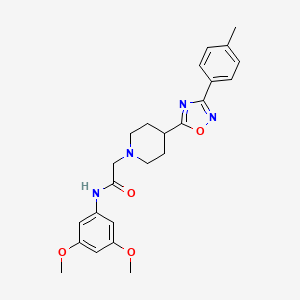

N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

This compound is a hybrid molecule featuring a 3,5-dimethoxyphenylacetamide core linked to a piperidine ring substituted with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. The structural design integrates pharmacophores known for diverse biological activities:

- 3,5-Dimethoxyphenyl group: Commonly associated with enhanced solubility and receptor-binding affinity due to electron-donating methoxy groups .

- 1,2,4-Oxadiazole ring: A heterocyclic motif prevalent in antimicrobial, antiviral, and CNS-targeting agents, valued for metabolic stability and π-π stacking interactions .

- Piperidine-acetamide linker: Provides conformational flexibility and facilitates interactions with hydrophobic binding pockets in enzymes or receptors .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-16-4-6-17(7-5-16)23-26-24(32-27-23)18-8-10-28(11-9-18)15-22(29)25-19-12-20(30-2)14-21(13-19)31-3/h4-7,12-14,18H,8-11,15H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYRPMJHHNBTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.

Attachment of the piperidine ring: This involves the reaction of the oxadiazole derivative with a piperidine derivative under appropriate conditions.

Introduction of the acetamide group: This step involves the acylation of the piperidine nitrogen with an acylating agent.

Final coupling with the 3,5-dimethoxyphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to attach the aromatic ring to the piperidine-acetamide scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings and the piperidine moiety can be oxidized under strong oxidative conditions.

Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced heterocycles.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Critical Analysis of Differences

Substituent Effects on Bioactivity: The p-tolyl group (methyl-substituted phenyl) in the target compound likely enhances hydrophobic interactions compared to the 4-methoxyphenyl group in Z9, which offers polarizability but reduced membrane permeability .

Synthetic Accessibility :

- The target compound’s synthesis (10% yield) mirrors the challenges seen in compound 8e, where multi-step reactions and purification (e.g., flash chromatography) limit scalability . In contrast, PSN375963 derivatives with simpler alkyl chains (e.g., butylcyclohexyl) report higher yields .

Physicochemical Properties :

- The 1,2,4-oxadiazole ring in the target compound and PSN375963 confers metabolic stability over ’s triazole-sulfanyl group, which is prone to oxidation .

- The 3,5-dimethoxyphenyl moiety in the target compound and ’s analog improves aqueous solubility compared to PSN375963’s lipophilic butylcyclohexyl group .

Research Findings and Implications

- Antiparasitic Potential: Compound 8e’s antimalarial activity suggests the target compound’s 3,5-dimethoxyphenyl and oxadiazole motifs could be optimized for similar applications .

- GPCR Modulation: Structural parallels to PSN375963 indicate possible cannabinoid receptor affinity, though the p-tolyl group may shift selectivity compared to butylcyclohexyl derivatives .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article aims to summarize the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.4 g/mol. It contains a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₆O₃ |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 892774-76-4 |

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these derivatives can be as low as 1.56 µg/mL for certain oxadiazole derivatives .

Antitumor Activity

Preliminary studies indicate that the compound may possess antitumor properties. The presence of the piperidine and oxadiazole rings is thought to contribute to its cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer models, suggesting a potential mechanism through apoptosis induction or cell cycle arrest .

The biological activity of N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Oxadiazole derivatives often act as enzyme inhibitors in metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or disrupt DNA replication processes.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Case Studies

A notable study evaluated various oxadiazole derivatives for their antimicrobial efficacy and found that modifications to the piperidine and aromatic rings significantly enhanced their activity against resistant strains of bacteria . Another investigation focused on the antitumor effects of similar compounds in vitro and reported promising results in inhibiting tumor growth in breast and lung cancer cell lines .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing N-(3,5-dimethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?

Answer:

The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling reactions to assemble the piperidine and arylacetamide moieties. For the oxadiazole ring, cyclization of amidoximes with activated carbonyl derivatives (e.g., p-tolyl carboxylic acid derivatives) under thermal or microwave-assisted conditions is common . The piperidine-acetamide linkage is often achieved via nucleophilic substitution or amide coupling, using reagents like EDC/HOBt in aprotic solvents (e.g., DMF) . Purity is optimized via column chromatography with gradients of ethyl acetate/hexane.

Advanced Synthesis: How can reaction conditions be optimized to improve yield in multi-step syntheses involving oxadiazole-piperidine hybrids?

Answer:

Critical parameters include:

- Temperature control : Oxadiazole formation requires precise heating (80–120°C) to avoid side reactions like over-cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while bases like triethylamine mitigate acid-sensitive degradation .

- Catalytic systems : Palladium or copper catalysts improve coupling efficiency in aryl piperidine intermediates .

For scalability, flow chemistry setups reduce reaction times and improve reproducibility .

Basic Characterization: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- NMR : H and C NMR identify methoxy (δ 3.7–3.8 ppm), piperidine protons (δ 1.5–2.8 ppm), and oxadiazole-linked aromatic protons (δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 464.2 [M+H]) and fragments (e.g., loss of acetamide moiety).

- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 1240–1270 cm (C-O of methoxy groups) validate functional groups .

Advanced Characterization: How can computational methods resolve ambiguities in spectral data for complex heterocycles?

Answer:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to assign challenging signals (e.g., overlapping piperidine protons) .

- Molecular docking : Simulate interactions with biological targets to validate pharmacophore alignment, guided by X-ray crystallography of analogous oxadiazole derivatives .

Biological Activity: What in vitro assays are recommended for preliminary evaluation of bioactivity?

Answer:

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a control .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC values) .

Advanced Bioactivity: How can researchers address contradictory bioactivity results across different assay systems?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain assays .

- Target engagement studies : SPR or ITC quantify binding affinity to isolate true interactions from off-target effects .

Reactivity: What are the key chemical transformations feasible for the oxadiazole and acetamide moieties?

Answer:

- Oxadiazole ring : Resists nucleophilic attack but undergoes electrophilic substitution at the 5-position with halogens or nitro groups .

- Acetamide : Hydrolyzes under acidic/basic conditions to carboxylic acid; reacts with Grignard reagents to form ketones .

- Piperidine : Susceptible to N-alkylation or oxidation to N-oxide derivatives .

Stability Studies: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced degradation : Expose to pH 1–13 buffers, HO, and UV light (ICH guidelines) to identify degradation pathways .

- Kinetic analysis : Monitor degradation via HPLC at 37°C in simulated gastric/intestinal fluid. Apparent first-order kinetics model half-life .

- Solid-state stability : TGA/DSC analyze hygroscopicity and thermal decomposition .

Mechanistic Studies: How can the interaction mechanism with a target enzyme be elucidated?

Answer:

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites (e.g., oxadiazole’s π-π stacking with aromatic residues) .

- Site-directed mutagenesis : Modify putative binding residues (e.g., Ala-scanning) to validate docking predictions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .

Analytical Method Development: What advanced techniques improve quantification in complex matrices?

Answer:

- UHPLC-MS/MS : Hyphenated systems (e.g., Q-TOF) enable trace-level detection in plasma or tissue homogenates .

- Chiral chromatography : Resolve enantiomers using amylose-based columns if stereoisomers form during synthesis .

- In-line purification : Couple HPLC with preparative SFC for high-throughput purification of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.